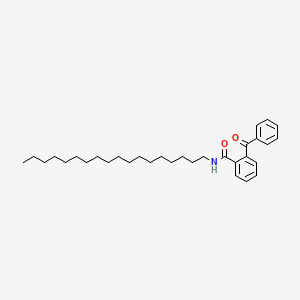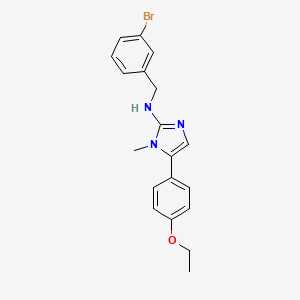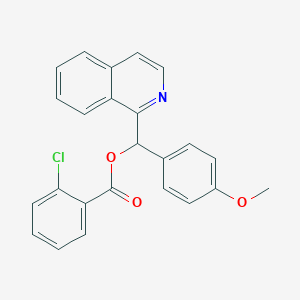
2-benzoyl-N-octadecylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzoyl-N-octadecylbenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a benzoyl group and an octadecyl chain attached to the benzamide structure, which imparts unique properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzoyl-N-octadecylbenzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acid with octadecylamine in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.
Industrial Production Methods
In industrial settings, the production of benzamides often involves the use of high-temperature reactions between carboxylic acids and amines. For example, the reaction between benzoic acid and octadecylamine can be carried out at elevated temperatures (above 180°C) to achieve high yields . The use of solid acid catalysts and ultrasonic irradiation can further enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-benzoyl-N-octadecylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized to form benzoic acid derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.
Substitution: The benzamide structure allows for substitution reactions, where functional groups can be introduced at specific positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like N-bromosuccinimide (NBS) and halogens (e.g., bromine, chlorine) are used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated benzamides and other substituted derivatives.
Scientific Research Applications
2-benzoyl-N-octadecylbenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-benzoyl-N-octadecylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The activation of glucokinase by benzamide derivatives leads to increased glucose uptake and utilization, which can help in managing blood sugar levels in diabetic patients.
Comparison with Similar Compounds
2-benzoyl-N-octadecylbenzamide can be compared with other benzamide derivatives to highlight its uniqueness:
Properties
Molecular Formula |
C32H47NO2 |
|---|---|
Molecular Weight |
477.7 g/mol |
IUPAC Name |
2-benzoyl-N-octadecylbenzamide |
InChI |
InChI=1S/C32H47NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-27-33-32(35)30-26-21-20-25-29(30)31(34)28-23-18-17-19-24-28/h17-21,23-26H,2-16,22,27H2,1H3,(H,33,35) |
InChI Key |
JSHNQWUFFWGPFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Hydroxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11567345.png)
![N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-4-methoxybenzohydrazide](/img/structure/B11567346.png)

![4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11567349.png)
![2-ethoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11567354.png)
![N-({N'-[(1E)-1-(4-Aminophenyl)ethylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11567365.png)
![6,7-Dimethyl-1-[4-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567369.png)

![N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide](/img/structure/B11567375.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B11567379.png)
![N-[5-(4-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-6-ethyl-4-methylquinazolin-2-amine](/img/structure/B11567386.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567389.png)
![methyl 2-{[(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B11567400.png)
![N-(3-chlorophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11567412.png)
